2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile
Overview
Description
2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile is an organic compound with the molecular formula C14H11ClN2O2 It is a derivative of nicotinonitrile, featuring a chloro substituent at the 2-position and a 4-methoxybenzyl group attached via an ether linkage at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinonitrile and 4-methoxybenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.
Procedure: The 4-methoxybenzyl alcohol is first converted to its corresponding alkoxide by treatment with the base. This alkoxide then reacts with 2-chloronicotinonitrile to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-chloro-4-((4-methoxybenzyl)oxy)nicotinamines.
Scientific Research Applications
2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic electronic materials and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxybenzyl groups contribute to its binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxybenzyl bromide
- 2-Chloro-4-methoxybenzaldehyde
- 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
Uniqueness
2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxybenzyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-17-14(15)12(13)8-16/h2-7H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRBDTVZGBURQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=NC=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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